5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 70057-67-9
VCID: VC4963921
InChI: InChI=1S/C8H6ClN3S/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
SMILES: C1=CC(=CC(=C1)Cl)C2=NN=C(S2)N
Molecular Formula: C8H6ClN3S
Molecular Weight: 211.67

5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine

CAS No.: 70057-67-9

Cat. No.: VC4963921

Molecular Formula: C8H6ClN3S

Molecular Weight: 211.67

* For research use only. Not for human or veterinary use.

5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine - 70057-67-9

Specification

CAS No. 70057-67-9
Molecular Formula C8H6ClN3S
Molecular Weight 211.67
IUPAC Name 5-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C8H6ClN3S/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
Standard InChI Key JVPYRGXPTAPRJU-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)C2=NN=C(S2)N

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s scaffold consists of a 1,3,4-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. The 3-chlorophenyl group at position 5 introduces steric and electronic effects, while the amine group at position 2 enables hydrogen bonding and nucleophilic reactivity .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₈H₆ClN₃S
Molecular Weight211.67 g/mol
SMILESC1=CC(=CC(=C1)Cl)C2=NN=C(S2)N
InChI KeyJVPYRGXPTAPRJU-UHFFFAOYSA-N

X-ray diffraction studies of analogous 1,3,4-thiadiazol-2-amine derivatives reveal a nearly planar ring system, with bond lengths of 1.28 Å for C=N and 1.74 Å for C–S .

Synthesis and Production

Laboratory-Scale Synthesis

A common route involves cyclocondensation of 3-chlorobenzaldehyde thiosemicarbazide with sulfuric acid under reflux:

  • Thiosemicarbazide Formation: 3-Chlorobenzaldehyde reacts with thiosemicarbazide in ethanol.

  • Cyclization: Treatment with concentrated H₂SO₄ induces ring closure to form the thiadiazole core .

Table 2: Synthetic Yields of Analogous Compounds

SubstituentYield (%)Melting Point (°C)
2-Chlorophenyl82220–221
3,4-Difluorophenyl75186–189

Industrial Scalability

Continuous flow reactors improve efficiency by maintaining optimal temperature (80–100°C) and reducing reaction times. Solvent selection (e.g., DMF or DMSO) enhances yields to >85% in pilot-scale trials .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of similar derivatives shows decomposition onset at 240–260°C, indicating moderate thermal stability.

Solubility Profile

SolventSolubility (mg/mL)
Water<0.1
Ethanol12.4
DMSO34.7

The low aqueous solubility necessitates formulation strategies for pharmacological applications .

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

  • 3261 (N–H stretch)

  • 1625 (C=N stretch)

  • 1147 (C–C aromatic) .

Nuclear Magnetic Resonance

¹H NMR (DMSO-d₆, 300 MHz):

  • δ 7.48–7.87 (m, 4H, Ar–H)

  • δ 7.26 (s, 2H, NH₂) .

Biological Activity

Corrosion Inhibition

Electrochemical impedance spectroscopy (EIS) reveals 78% inhibition efficiency on mild steel in 1M HCl, attributed to adsorption of the planar thiadiazole ring onto metal surfaces .

Material Science Applications

Polymer Additives

Incorporation into epoxy resins (5–10 wt%) improves thermal degradation resistance by 40°C, as measured by thermogravimetric analysis (TGA).

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the chlorophenyl moiety.

  • Nanoparticle Formulations: Enhancing bioavailability via liposomal encapsulation.

  • Computational Modeling: DFT studies to predict reactivity sites for targeted drug design.

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